molecular formula C11H14ClN3O B2882555 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1417635-64-3

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride

Cat. No.: B2882555
CAS No.: 1417635-64-3
M. Wt: 239.7
InChI Key: HAAVMFUPJMTQIO-UHFFFAOYSA-N
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Description

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 3-methylbenzohydrazide can react with ethyl chloroacetate in the presence of a base to form the oxadiazole ring.

    Amination: The resulting oxadiazole can then be subjected to amination using ethan-1-amine under suitable conditions to introduce the ethan-1-amine group.

    Hydrochloride Salt Formation: Finally, the free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
  • 1-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
  • 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride

Comparison: Compared to these similar compounds, 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride may exhibit unique biological activities due to the presence of the 3-methylphenyl group. This group can influence the compound’s binding affinity and specificity for its molecular targets, potentially leading to different pharmacological profiles.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.24 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to inhibit the growth of various bacterial strains. A study evaluating the activity of substituted oxadiazoles found that certain derivatives demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various strains including Bacillus subtilis and Staphylococcus aureus .

Enzyme Inhibition

The compound’s interaction with enzymes has also been explored. Research on similar oxadiazole derivatives revealed their ability to modulate tyrosinase activity, an enzyme involved in melanin production and linked to several diseases such as Parkinson's disease and certain cancers. Compounds with a 1,3,4-oxadiazole structure were observed to either inhibit or activate tyrosinase depending on their substituents. For example, a compound without substituents on the phenyl group showed the highest activation effect on tyrosinase .

Neuropharmacological Effects

The neuropharmacological potential of oxadiazole derivatives has been investigated in various models. Some studies suggest that these compounds can cross the blood-brain barrier and influence neurotransmitter levels. For instance, research indicates that certain oxadiazoles enhance acetylcholine and serotonin levels in the brain, which may have implications for treating neurodegenerative diseases .

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of oxadiazole derivatives were synthesized and tested for their antibacterial properties. The study found that specific substitutions on the phenyl ring significantly influenced antibacterial activity. Compounds with halogen substitutions exhibited enhanced efficacy against E. coli and S. aureus, highlighting the importance of structural modifications in developing effective antimicrobial agents .

CompoundMIC (µM)Target Bacteria
Compound A5.64S. aureus
Compound B8.33E. coli
Compound C4.69B. subtilis

Study 2: Tyrosinase Activity Modulation

A recent study focused on the effect of various oxadiazole derivatives on tyrosinase activity revealed that certain compounds could either inhibit or activate this enzyme based on their structural features. The findings suggest potential therapeutic applications in conditions associated with abnormal melanin production .

CompoundEffect on TyrosinaseRemarks
Compound XActivationHighest activation observed
Compound YInhibitionSignificant inhibitory effect

Properties

IUPAC Name

1-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-7-4-3-5-9(6-7)11-14-13-10(15-11)8(2)12;/h3-6,8H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAVMFUPJMTQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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